N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine
Description
N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Properties
IUPAC Name |
N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3/c1-17(10-3-2-4-10)13-11-7-9(14)5-6-12(11)15-8-16-13/h5-8,10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKNMLXUDQWFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C2=NC=NC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the Aza-Diels-Alder reaction, which involves the coupling of an imine and an electron-rich alkene.
Introduction of the Fluoro Group: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclobutyl and Methyl Substitutions: The cyclobutyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted reactions and phase-transfer catalysis can enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Tetrahydroquinazoline derivatives
Substitution: Substituted quinazoline derivatives
Scientific Research Applications
N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Similar in structure but differ in the nitrogen position within the heterocyclic ring.
Fluorinated Isoquinolines: Share the fluorine substitution but have a different core structure.
Uniqueness
N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine is unique due to its specific substitutions, which confer distinct biological activities and chemical reactivity compared to other quinazoline and quinoline derivatives .
Biological Activity
N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine is a compound that belongs to the quinazoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Quinazoline Derivatives
Quinazoline derivatives, including this compound, have been extensively studied for their biological activities. These compounds exhibit a range of effects, including antitumor , antimicrobial , anti-inflammatory , and enzyme inhibitory properties. The presence of various substituents on the quinazoline scaffold can significantly influence these activities.
Biological Activities
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Anticancer Activity
- Quinazoline derivatives have shown promising anticancer properties. For instance, compounds with bulky groups linked to the acetamide moiety have demonstrated significant activity against cancer cell lines, with IC50 values ranging from 0.36 to 40.90 μM .
- This compound could potentially exhibit similar anticancer effects due to its structural analogies with known active compounds.
-
Antibacterial and Antifungal Activities
- Several studies highlight the antibacterial and antifungal activities of quinazoline derivatives. Compounds containing halogenated phenyl substituents have shown enhanced activity against gram-positive bacteria and fungi .
- The specific activity of this compound against various microbial strains remains to be fully elucidated but is expected to be significant based on related compounds.
-
Enzyme Inhibition
- Quinazolines are recognized for their ability to inhibit various enzymes, including dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes management .
- The potential of this compound as a DPP-IV inhibitor could be explored further, given the structural characteristics that align with effective enzyme inhibitors.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives can often be correlated with specific structural features:
| Substituent | Effect on Activity |
|---|---|
| Bulky groups | Enhance anticancer activity |
| Halogenated phenyl | Increase antibacterial potency |
| Fluorine atoms | Improve metabolic stability |
The incorporation of a cyclobutyl group and a fluorine atom in this compound may enhance both its selectivity and potency against targeted biological pathways.
Case Studies
Recent studies have provided insights into the effectiveness of quinazoline derivatives:
- Anticancer Screening : A study involving quinazoline-sulfonamide hybrids reported that certain compounds exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications similar to those in this compound could yield potent anticancer agents .
- Inhibition Studies : Another investigation into quinazolines demonstrated their ability to inhibit DPP-IV effectively, indicating that similar mechanisms might be applicable to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
